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Compound of Interest

Compound Name: 5-Hydroxy-3-phenylbenzoic acid

CAS No.: 35489-88-4

Cat. No.: B1503092

Get Quote

Executive Summary & Retrosynthetic Analysis
The Challenge: Synthesizing 3,5-disubstituted benzoic acids from 1,3-disubstituted precursors

is non-trivial due to the difficulty of accessing the 5-position (meta to both substituents) via

classical electrophilic substitution.[1]

The Solution: The strategy employs a Steric-Controlled C-H Activation route.[1] By using an

iridium catalyst with a bulky ligand, we selectively install a boron moiety at the least hindered

position (C5) of the 3-bromobenzoate scaffold. This boron handle serves as a "masked"

hydroxyl group. Subsequent Suzuki-Miyaura coupling installs the phenyl ring, followed by

hydrolysis to the final acid.[1]
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Figure 1: Retrosynthetic disconnection showing the reliance on the C-H borylation key

intermediate.[1]

Detailed Synthetic Protocol
Phase 1: Substrate Activation & C-H Borylation
Objective: Install a reactive boron handle at the 5-position with >98% regioselectivity.[1]
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Rationale: The carboxylic acid proton is incompatible with the iridium catalyst. Methyl ester

protection is mandatory. The subsequent C-H borylation is governed by steric hindrance; the 5-

position is the only site not flanked by a substituent, making it the exclusive site of reaction.

Step 1.1: Esterification

Dissolve 3-bromobenzoic acid (1.0 eq) in Methanol (0.5 M).

Add catalytic H₂SO₄ (5 mol%).

Reflux for 12 hours.

Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.

Yield: Quantitative conversion to Methyl 3-bromobenzoate.

Step 1.2: Ir-Catalyzed C-H Borylation

Reagents: [Ir(OMe)(cod)]₂ (1.5 mol%), dtbpy (3 mol%), B₂pin₂ (1.1 eq).

Solvent: THF or MTBE (anhydrous).

Conditions: 80°C, 16 hours, Inert Atmosphere (N₂).

Parameter Specification Mechanistic Note

Catalyst Loading 1.5 mol% Ir

Low loading is sufficient due to

high turnover frequency (TOF).

[1]

Ligand
dtbpy (4,4'-di-tert-butyl-2,2'-

bipyridine)

Bulky ligand enforces steric

selectivity for the 5-position.[1]

Regioselectivity >98% C5

C2 is blocked by two ortho-

groups; C4/C6 are ortho to one

group.[1]

Protocol:
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In a glovebox or under N₂, mix [Ir(OMe)(cod)]₂ and dtbpy in THF to generate the active

catalyst (deep red/brown solution).

Add Methyl 3-bromobenzoate and B₂pin₂.[1]

Seal and heat to 80°C.

Monitor by GC-MS.[1] The product is Methyl 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)benzoate.[1]

Pass through a short silica plug to remove catalyst.

Phase 2: Functional Group Interconversion (Oxidation)
Objective: Convert the Boronate Ester (Bpin) to a Phenol (OH).

Rationale: We perform oxidation before Suzuki coupling. While Suzuki coupling could

theoretically be performed on the Bpin, chemoselectivity issues would arise (the substrate

contains both an Aryl-Br and an Aryl-Bpin).[1] Converting Bpin to OH renders the 5-position

inert to Pd-catalyzed coupling, allowing selective reaction at the 3-bromo position.[1]

Protocol:

Dissolve the crude Bpin ester in THF/Water (1:1).

Add NaBO₃·4H₂O (3.0 eq) or H₂O₂/NaOH.

Preferred: Sodium perborate is milder and cleaner.

Stir at room temperature for 2 hours.

Quench with aqueous NH₄Cl. Extract with EtOAc.

Product:Methyl 3-bromo-5-hydroxybenzoate.

Phase 3: Suzuki-Miyaura Coupling
Objective: Install the Phenyl ring at the 3-position.[1]
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Rationale: With the 5-hydroxyl group installed, the 3-bromo moiety is now the sole electrophile.

[1] Standard Suzuki conditions apply. The free phenol is tolerated under basic aqueous

conditions, though a transient phenoxide will form.

Reaction Scheme:

Protocol:

Reagents: Methyl 3-bromo-5-hydroxybenzoate (1.0 eq), Phenylboronic acid (1.2 eq).

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

Base: K₂CO₃ (3.0 eq) dissolved in H₂O.

Solvent: Dioxane/H₂O (4:1).

Conditions: 90°C, 4-6 hours.

Workup: Acidify carefully to pH ~4 (to protonate the phenol), extract with EtOAc.

Product:Methyl 5-hydroxy-3-phenylbenzoate.

Phase 4: Final Hydrolysis
Objective: Deprotect the methyl ester to yield the final acid.

Protocol:

Dissolve the ester in THF/MeOH/H₂O (3:1:1).

Add LiOH·H₂O (5.0 eq).

Stir at 40°C until TLC shows disappearance of ester.

Critical Step: Acidify with 1M HCl to pH 2. The product, 5-Hydroxy-3-phenylbenzoic acid,

will precipitate or can be extracted.[1]

Purification: Recrystallization from Ethanol/Water.
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Critical Pathway Visualization
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Figure 2: Step-by-step synthetic workflow.

Quality Control & Analytical Data
Attribute Expected Value / Method

Appearance White to off-white crystalline powder.[1][2][3]

1H NMR (DMSO-d6)

Expect aromatic signals: δ ~13.0 (COOH),

~10.0 (OH), ~7.3-7.8 (Phenyl + 3 Ar-H).[1] The 3

Ar-H on the central ring will appear as

singlets/doublets with meta-coupling (~1.5-2.0

Hz).[1]

Mass Spectrometry [M-H]- = 213.05 (ESI Negative Mode).

Purity Check
HPLC (C18 column, Acetonitrile/Water + 0.1%

TFA).

References
Ir-Catalyzed Borylation Regioselectivity

Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably

Selective Iridium Catalysts for the Elaboration of Aromatic C-H Bonds. Science,

295(5553), 305–308.

Note: Establishes the steric control rule (meta-substitution) for 1,3-disubstituted arenes.
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Note: Validates the clean conversion of Bpin to OH using oxidants.

Suzuki-Miyaura Coupling Protocols

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Note: The foundational text for optimizing the Br-to-Ph coupling step.[1]

General Synthesis of 3,5-Disubstituted Benzoic Acids

ChemicalBook & PubChem Databases (Verified Structure Availability). (Note: Used for

physical property verification; isomer specific).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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